Etazolate

概要

説明

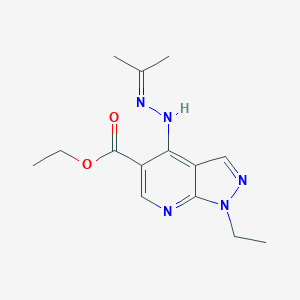

エタゾレートは、SQ-20,009またはEHT-0202としても知られており、ピラゾロピリジン系化合物に属する不安解消薬です。ユニークな薬理作用を持ち、バルビツール酸結合部位におけるGABAA受容体の正の異種アロステリックモジュレーターとして作用します。 さらに、A1およびA2サブタイプのアドレナリン作動性拮抗薬およびPDE4アイソフォームに選択的なホスホジエステラーゼ阻害剤としても機能します .

準備方法

エタゾレートは、さまざまな合成経路で合成することができます。一般的な方法の1つは、1-エチル-4-ヒドラジニル-1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸エチルエステルをイソプロピリデンヒドラジンと特定の反応条件下で反応させることを含みます。 この反応は通常、エタノールなどの溶媒と触媒を必要とします . 産業生産方法では、反応条件を最適化して、収率と純度を高める場合があります。

化学反応の分析

エタゾレートは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: エタゾレートは、特定の条件下で酸化してさまざまな酸化生成物を生成できます。

還元: 還元反応は、エタゾレートをさまざまな還元型に変換できます。

置換: エタゾレートは、特定の官能基が他の官能基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。

科学研究への応用

エタゾレートは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Etazolate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying the effects of phosphodiesterase inhibition.

Biology: Investigated for its neuroprotective effects and its role in modulating oxidative stress and neuroinflammation.

Medicine: Explored for its potential in treating conditions such as Alzheimer’s disease, depression, and post-traumatic stress disorder. .

Industry: Utilized in the development of new anxiolytic and antidepressant drugs.

作用機序

エタゾレートは、複数のメカニズムを通じてその効果を発揮します。

GABAA受容体調節: バルビツール酸結合部位で正の異種アロステリックモジュレーターとして作用し、GABAの抑制効果を高めます。

アドレナリン作動性拮抗作用: 神経伝達物質の放出の調節に役割を果たすA1およびA2アドレナリン作動性受容体サブタイプの拮抗薬として機能します。

ホスホジエステラーゼ阻害: PDE4アイソフォームを選択的に阻害し、サイクリックアデノシンモノホスフェート(cAMP)のレベルの上昇とそれに続くcAMP応答要素結合タンパク質(CREB)および脳由来神経栄養因子(BDNF)経路の活性化につながります

類似化合物の比較

エタゾレートは、その組み合わせた薬理作用により、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

カルタゾレート: 不安解消作用を持つ別のピラゾロピリジン誘導体です。

ICI-190,622: GABAA受容体の調節効果が類似した化合物です。

トラカゾレート: 不安解消作用と抗うつ作用が類似していますが、特定の受容体相互作用が異なります.

エタゾレートの独自性は、複数の標的を調節できることにあるため、さまざまな治療用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Etazolate is unique compared to other similar compounds due to its combined pharmacological properties. Similar compounds include:

Cartazolate: Another pyrazolopyridine derivative with anxiolytic properties.

ICI-190,622: A compound with similar GABA A receptor modulation effects.

Tracazolate: Shares similar anxiolytic and antidepressant properties but differs in its specific receptor interactions.

This compound’s uniqueness lies in its ability to modulate multiple targets, making it a versatile compound for various therapeutic applications.

特性

IUPAC Name |

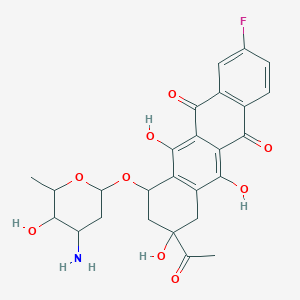

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048434 | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-77-6 | |

| Record name | Etazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etazolate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etazolate interact with the GABAA receptor complex?

A1: this compound binds to a site on the GABAA receptor complex distinct from the GABA, benzodiazepine, and picrotoxin binding sites. [, , , , , , , , , ] This interaction enhances the binding of GABA agonists, such as [3H]muscimol, and potentiates GABA-mediated chloride ion influx, leading to increased neuronal inhibition. [, , , , , , , ] This modulation of GABAA receptor function contributes to this compound's anxiolytic and anticonvulsant properties. [, , , , , , , , , ]

Q2: How does this compound's interaction with the GABAA receptor differ from that of barbiturates?

A2: While both this compound and barbiturates enhance GABAA receptor function, key differences exist. This compound exhibits a lower maximal enhancement of [3H]diazepam binding compared to pentobarbital. [] Additionally, bicuculline, a GABA antagonist, completely reverses this compound's effect on [3H]diazepam binding, while only partially reversing pentobarbital's effect. [] These findings suggest that while both compounds act on picrotoxin-sensitive sites, pentobarbital may additionally influence bicuculline-insensitive benzodiazepine binding sites not affected by this compound. []

Q3: What is the role of this compound in modulating cAMP signaling?

A3: this compound acts as a selective inhibitor of PDE4, a key enzyme responsible for the degradation of cAMP. [, , , , , , ] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as protein kinase A (PKA). [, , , , ] This modulation of cAMP signaling contributes to this compound's therapeutic potential in various neurological disorders. [, , , , , , ]

Q4: How does this compound impact amyloid precursor protein (APP) processing?

A4: this compound has been shown to stimulate the production of soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains. [] This effect is mediated through GABAA receptor signaling and the α-secretase pathway. [] The increase in sAPPα, a neurotrophic and neuroprotective fragment, suggests a potential therapeutic avenue for this compound in Alzheimer's disease. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H11N3O and its molecular weight is 177.21 g/mol. []

Q6: What spectroscopic data is available for this compound?

A6: Proton magnetic resonance (PMR) and mass spectrometry have been used to study the hydrolysis and cyclization products of this compound hydrochloride in aqueous solutions. [] These studies revealed the formation of 6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridin-3(2H)-one as the major product and 3-ethoxy-6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridine as the minor product. []

Q7: How stable is this compound in aqueous solutions?

A7: this compound hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions at elevated temperatures (e.g., 60°C). [] This hydrolysis is followed by cyclization to form major and minor degradation products. []

Q8: Are there any strategies to improve the stability or bioavailability of this compound?

A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, developing suitable salt forms, incorporating stabilizing excipients, and exploring different drug delivery systems could potentially improve its stability, solubility, and bioavailability. []

Q9: How do structural modifications of the pyrazolopyridine scaffold affect activity at adenosine and GABAA receptors?

A9: Substitutions at the 4-position of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence the affinity of these compounds for adenosine and GABAA receptors. [] For instance, some derivatives exhibited enhanced [3H]diazepam binding at the benzodiazepine site, while others inhibited it. [] Modifications also impacted the inhibition of [3H]Ro 15-1788 binding at the benzodiazepine site and [35S]TBPS binding at the picrotoxinin-channel site. [] These findings highlight the importance of SAR studies in optimizing the pharmacological profile of pyrazolopyridines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)